Oroxin A is a bioactive flavonoid glycoside defined structurally as baicalein-7-O-glucoside. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard, a nanomolar-potency pharmacological probe, and a target for advanced supramolecular formulation [1]. While it shares an aglycone core with baicalein, the presence of the specific 7-O-linked glucose moiety fundamentally alters its physicochemical properties, offering a distinct balance of aqueous stability and bioavailability [2]. This structural modification makes Oroxin A a critical selection for researchers requiring specific host-guest complexation behaviors or rapid in vivo absorption profiles that cannot be achieved using crude plant extracts or closely related glucuronide analogs [1].
Procuring generic flavonoid mixtures, or substituting Oroxin A with its cheaper glucuronide analog (baicalin) or its aglycone (baicalein), frequently leads to formulation and pharmacokinetic failures. Baicalein suffers from poor aqueous stability and rapid phase II metabolism, limiting its utility in controlled delivery systems, while baicalin exhibits delayed absorption kinetics [1]. Furthermore, in advanced drug delivery research utilizing macrocyclic carriers like cucurbit[8]uril, the specific single-glucose chain of Oroxin A dictates a unique 1:1 portal-binding inclusion mode [2]. Substituting it with the diglucoside (Oroxin B) or the aglycone alters the molecular size and steric hindrance, completely disrupting the supramolecular assembly and negating targeted solubility enhancements [2].
The inherently low aqueous solubility of free Oroxin A can be a bottleneck in formulation; however, its specific glycosidic structure makes it an ideal guest for macrocyclic carriers. When complexed with cucurbit[8]uril (Q[8]) at a concentration of 1.0 × 10^-4 mol/L, the aqueous solubility of Oroxin A increases 22.47-fold via a highly specific 1:1 host-guest interaction [1]. This complexation retains the compound's baseline antioxidant activity while drastically improving processability in aqueous media [1].
| Evidence Dimension | Aqueous solubility enhancement |
| Target Compound Data | 22.47-fold increase in solubility (Oroxin A + Q[8]) |
| Comparator Or Baseline | Unformulated free Oroxin A |
| Quantified Difference | 2147% improvement in aqueous solubility |
| Conditions | 1.0 × 10^-4 mol/L Q[8] solution, phase-solubility analysis |
Enables formulation scientists to achieve high aqueous concentrations of the active flavonoid without relying on harsh organic solvents or ionic liquids.
The structural differences between Oroxin A (monoglucoside), Oroxin B (diglucoside), and baicalein (aglycone) strictly dictate their utility in advanced delivery systems. Comparative supramolecular studies demonstrate that Oroxin A forms a unique inclusion complex where the aglycone enters the Q[8] cavity while the single glucose moiety anchors at the portal [1]. In contrast, the lack of a sugar chain in baicalein and the extended steric bulk of the diglucoside chain in Oroxin B force fundamentally different assembly modes, preventing generic substitution [1].
| Evidence Dimension | Supramolecular inclusion mode |
| Target Compound Data | Stable 1:1 cavity-portal assembly (Oroxin A) |
| Comparator Or Baseline | Baicalein (aglycone) and Oroxin B (diglucoside) |
| Quantified Difference | Divergent assembly mechanisms preventing generic substitution |
| Conditions | Q[8] macrocyclic host-guest complexation assays |
Proves that buyers developing targeted macrocyclic delivery systems must procure the exact monoglucoside (Oroxin A) rather than cheaper aglycone or diglucoside substitutes.
In vivo pharmacokinetic profiling reveals that the specific glycosylation of Oroxin A provides distinct absorption advantages over its glucuronide counterpart, baicalin. Following oral administration in rat models, Oroxin A achieves a rapid peak plasma concentration with a Tmax of 0.25 hours [1]. In direct contrast, baicalin exhibits a significantly delayed absorption profile with a Tmax of 0.67 hours, highlighting the kinetic differences between the glucoside and glucuronide forms [1].
| Evidence Dimension | Time to maximum plasma concentration (Tmax) |
| Target Compound Data | 0.25 hours (Oroxin A) |
| Comparator Or Baseline | 0.67 hours (Baicalin) |
| Quantified Difference | 62.6% faster peak absorption time for Oroxin A |
| Conditions | Oral administration in rat plasma models analyzed via UHPLC-QqQ-MS/MS |
Critical for researchers designing time-sensitive in vivo pharmacological models where rapid systemic onset of the flavonoid is required.
Beyond its structural and pharmacokinetic utility, Oroxin A serves as a highly potent, dual-action pharmacological probe. In vitro assays demonstrate that Oroxin A acts as a partial agonist for peroxisome proliferator-activated receptors, exhibiting an IC50 of 19 nM for PPARγ and 38 nM for PPARα . This nanomolar potency significantly outpaces the typical micromolar activity baselines seen in crude flavonoid screening, justifying the procurement of highly purified Oroxin A for precise target validation.
| Evidence Dimension | Receptor binding affinity (IC50) |
| Target Compound Data | 19 nM (PPARγ); 38 nM (PPARα) |
| Comparator Or Baseline | Generic flavonoid class baselines (typically >1 μM) |
| Quantified Difference | Nanomolar vs. Micromolar target engagement |
| Conditions | In vitro PPAR agonism assays |
Justifies the cost of procuring high-purity Oroxin A for sensitive receptor-binding assays where crude extracts or weaker analogs would fail to produce a signal.
Oroxin A is the exact required precursor for developing cucurbit[8]uril-based host-guest delivery systems, where its specific monoglucoside structure enables a 22.47-fold solubility enhancement without losing antioxidant efficacy [1].
Due to its rapid absorption profile (Tmax = 0.25 h), Oroxin A is the preferred standard over baicalin for in vivo models requiring fast systemic onset of flavonoid activity[2].
Procured as a high-purity in vitro probe, Oroxin A provides nanomolar-level target engagement (19 nM for PPARγ) for precise metabolic and oncology receptor validation assays .
Because Oroxin A is notoriously difficult to separate via conventional High-Speed Counter-Current Chromatography (HSCCC) due to its polar hydroxyls, pure commercial standards are essential to calibrate and validate novel ionic liquid-modified solvent systems [3].